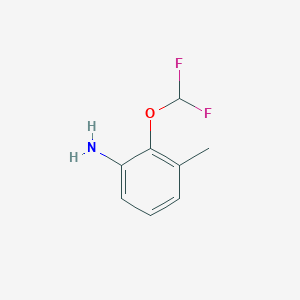

2-(Difluoromethoxy)-3-methylaniline

CAS No.: 1261609-75-9

Cat. No.: VC8459067

Molecular Formula: C8H9F2NO

Molecular Weight: 173.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261609-75-9 |

|---|---|

| Molecular Formula | C8H9F2NO |

| Molecular Weight | 173.16 g/mol |

| IUPAC Name | 2-(difluoromethoxy)-3-methylaniline |

| Standard InChI | InChI=1S/C8H9F2NO/c1-5-3-2-4-6(11)7(5)12-8(9)10/h2-4,8H,11H2,1H3 |

| Standard InChI Key | KGXCPRVVLBYLLX-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)N)OC(F)F |

| Canonical SMILES | CC1=C(C(=CC=C1)N)OC(F)F |

Introduction

Chemical Identification and Structural Features

Basic Identification

2-(Difluoromethoxy)-3-methylaniline is identified by its CAS registry number (1261609-75-9) and systematic IUPAC name, Benzenamine, 2-(difluoromethoxy)-3-methyl-. Its molecular formula, C₈H₉F₂NO, corresponds to a molecular weight of 173.16 g/mol . The compound’s SMILES notation (CC1=C(C(=CC=C1)N)OC(F)F) and InChIKey (KGXCPRVVLBYLLX-UHFFFAOYSA-N) provide unambiguous representations of its structure, essential for database searches and computational modeling .

Structural and Electronic Properties

The difluoromethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, which stabilize the aromatic ring and influence reactivity. The methyl group at the 3-position adds steric bulk, potentially affecting substitution patterns in downstream reactions. Predicted collision cross sections (CCS) for various adducts, such as 134.8 Ų for [M+H]⁺ and 145.1 Ų for [M+Na]⁺, aid in mass spectrometry-based identification .

| Quantity | Price ($) |

|---|---|

| 250 mg | 470.4 |

| 500 mg | 806.85 |

| 1 g | 1,549.6 |

These costs reflect the compound’s high purity (>95%) and specialized synthesis requirements .

Physicochemical Characterization

Molecular and Spectroscopic Data

The compound’s molecular structure is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Key spectroscopic features include:

-

¹H NMR: Aromatic protons resonate between δ 6.5–7.2 ppm, while the methyl group appears as a singlet near δ 2.3 ppm.

-

¹⁹F NMR: The difluoromethoxy group shows a characteristic triplet near δ -80 ppm due to coupling with adjacent fluorine atoms .

Thermodynamic and Kinetic Properties

Predicted CCS values and gas-phase stability data suggest moderate polarity, facilitating chromatographic separation. The compound’s logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity suitable for membrane permeation in biological systems .

Applications in Scientific and Industrial Research

Pharmaceutical Intermediates

The difluoromethoxy group enhances metabolic stability and bioavailability in drug candidates. For example, similar aniline derivatives are precursors to kinase inhibitors and antipsychotic agents. The methyl group’s steric effects may modulate target binding affinity .

Agrochemical Development

Fluorinated anilines are key intermediates in herbicides and pesticides. The compound’s electronic profile could improve the efficacy of sulfonylurea-based herbicides by altering electron transport chain interactions .

Materials Science

In polymer chemistry, aromatic amines serve as crosslinking agents. The difluoromethoxy group’s hydrophobicity might enhance polymer stability in aqueous environments, relevant to coatings and adhesives .

Patent Landscape and Industrial Synthesis

Relevant Patent Insights

Although CN108911989B details the synthesis of 2-methyl-3-trifluoromethylaniline, its methodologies inform strategies for 2-(difluoromethoxy)-3-methylaniline. Key steps include:

-

Chlorination and Fluorination: Using N-chlorosuccinimide (NCS) and hydrogen fluoride derivatives.

-

Catalytic Reduction: Pd/C-mediated hydrogenation under pressure to finalize the amine group .

Industrial Challenges

Scalability remains a hurdle due to the need for anhydrous conditions and specialized catalysts. Environmental concerns related to fluorine waste streams necessitate closed-loop systems and neutralization protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume